
4-(3-aminopropyl)-2-bromophenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-aminopropyl)-2-bromophenol hydrochloride is a chemical compound that features a bromophenol core with an aminopropyl side chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both bromine and amine groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-aminopropyl)-2-bromophenol hydrochloride typically involves the bromination of phenol followed by the introduction of the aminopropyl group. One common method includes:
Bromination of Phenol: Phenol is reacted with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.
Introduction of Aminopropyl Group: The brominated phenol is then reacted with 3-aminopropylamine under controlled conditions to attach the aminopropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-aminopropyl)-2-bromophenol hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form a phenol derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol derivatives with reduced bromine.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-aminopropyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 4-(3-aminopropyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets. The aminopropyl group allows it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The bromine atom can participate in halogen bonding, further influencing the compound’s interactions with biological molecules. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-aminopropyltriethoxysilane: Used for surface functionalization and as a catalyst in sol-gel processes.
1,1-dimethyl-1-carboxymethyl-3-aminopropyl ammonium hydrochloride: Known for its antimicrobial properties.
Uniqueness
4-(3-aminopropyl)-2-bromophenol hydrochloride is unique due to the combination of its bromine and aminopropyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-aminopropyl)-2-bromophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-6-7(2-1-5-11)3-4-9(8)12;/h3-4,6,12H,1-2,5,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZJEFACDYMIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2941493.png)
![N-ethyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2941495.png)
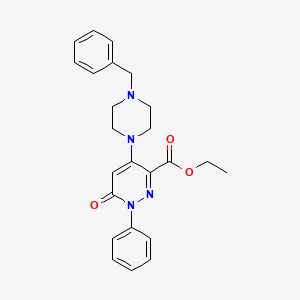
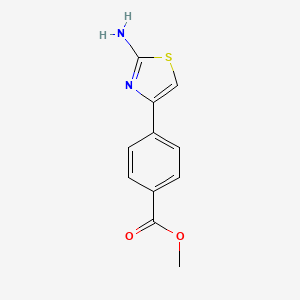

![2-Chloro-1-[3-(oxolan-3-yl)azepan-1-yl]ethanone](/img/structure/B2941502.png)
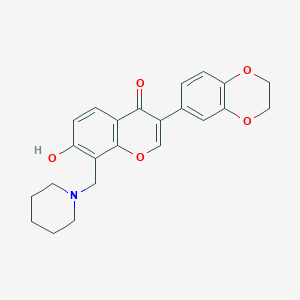
![N-(morpholin-4-ylcarbonothioyl)tricyclo[4.3.1.1~3,8~]undecane-1-carboxamide](/img/structure/B2941506.png)
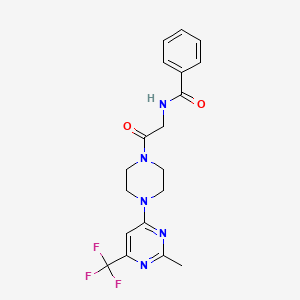
![4-allyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2941510.png)
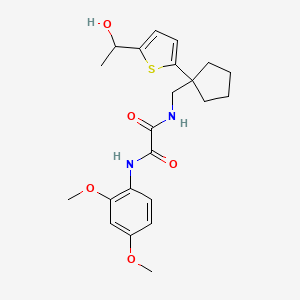
![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)
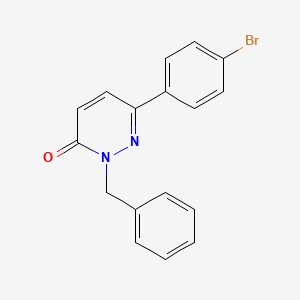
![N-[(2Z)-4-chloro-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B2941515.png)
